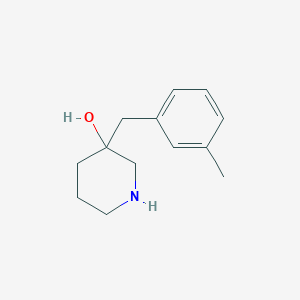

3-(3-Methylbenzyl)piperidin-3-ol

説明

3-(3-Methylbenzyl)piperidin-3-ol (CAS: 1269532-67-3) is a piperidine derivative with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . It features a piperidine ring substituted with a hydroxyl group at the 3-position and a 3-methylbenzyl group attached to the same carbon. This compound is primarily used as a pharmaceutical intermediate due to its structural versatility, enabling modifications for drug discovery and development .

特性

分子式 |

C13H19NO |

|---|---|

分子量 |

205.30 g/mol |

IUPAC名 |

3-[(3-methylphenyl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-13(15)6-3-7-14-10-13/h2,4-5,8,14-15H,3,6-7,9-10H2,1H3 |

InChIキー |

IRZDYOSPDMWJDE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)CC2(CCCNC2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 3-(3-Methylbenzyl)piperidin-3-ol may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and cyclization steps, leading to the formation of the desired piperidine derivative. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production .

化学反応の分析

Types of Reactions

3-(3-Methylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a saturated piperidine derivative.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-(3-Methylbenzyl)piperidin-3-one.

Reduction: Formation of 3-(3-Methylbenzyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

科学的研究の応用

3-(3-Methylbenzyl)piperidin-3-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

作用機序

The mechanism of action of 3-(3-Methylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-(3-Methylbenzyl)piperidin-3-ol | 1269532-67-3 | C₁₂H₁₇NO | 191.27 | 3-OH, 3-(3-methylbenzyl) |

| 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol | 112197-89-4 | C₁₃H₁₉NO₂ | 221.30 | 3-OH, 3-(hydroxymethyl), 1-benzyl |

| (3R,5R)-1-Benzyl-5-methylpiperidin-3-ol | 1601475-88-0 | C₁₃H₁₉NO | 205.30 | 3-OH, 5-methyl, 1-benzyl (stereoisomer) |

| 3-Methylpiperidin-3-ol | 473730-88-0 | C₆H₁₃NO | 115.18 | 3-OH, 3-methyl (no benzyl group) |

| 3-(3-Bromobenzyl)pyrrolidin-3-ol | 1340533-86-9 | C₁₁H₁₄BrNO | 256.14 | Pyrrolidine ring, 3-Br-benzyl |

Key Observations :

- Substituent Effects: The presence of a benzyl group (e.g., in 3-(3-Methylbenzyl)piperidin-3-ol) increases lipophilicity compared to non-benzylated analogues like 3-Methylpiperidin-3-ol .

- Stereochemistry : Stereoisomers such as (3R,5R)-1-Benzyl-5-methylpiperidin-3-ol exhibit distinct biological activities due to spatial orientation differences in receptor binding .

Table 2: Receptor Binding and Pharmacological Data

Key Observations :

- The 3-methylbenzyl group in 3-(3-Methylbenzyl)piperidin-3-ol likely enhances receptor binding through hydrophobic interactions, whereas its absence in 3-Methylpiperidin-3-ol reduces affinity .

- Stereoisomeric forms (e.g., (3R,5R)- vs. (3S,5S)-) show minimal differences in receptor affinity (<10-fold), suggesting conformational flexibility in binding pockets .

Key Observations :

生物活性

3-(3-Methylbenzyl)piperidin-3-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H17N

Molecular Weight: 189.28 g/mol

IUPAC Name: 3-(3-Methylbenzyl)piperidin-3-ol

Canonical SMILES: CC1=CC=CC=C1CC2CCN(CC2)C(C)O

The biological activity of 3-(3-Methylbenzyl)piperidin-3-ol is primarily attributed to its interaction with various neurotransmitter systems, particularly within the central nervous system (CNS). Research indicates that compounds in this class can act as:

- Dopamine Receptor Modulators: They may influence dopamine pathways, which are crucial in conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptor Ligands: Some studies suggest potential interactions with serotonin receptors, impacting mood and anxiety disorders.

- Ion Channel Modulators: Piperidine derivatives have shown activity on voltage-gated ion channels, potentially affecting neuronal excitability and synaptic transmission .

Biological Activity Spectrum

The biological activity spectrum of 3-(3-Methylbenzyl)piperidin-3-ol can be summarized as follows:

Case Studies and Research Findings

-

Neuroprotective Effects:

A study evaluated the neuroprotective properties of various piperidine derivatives, including 3-(3-Methylbenzyl)piperidin-3-ol. Results indicated significant protection against oxidative stress-induced neuronal death, suggesting its potential in treating neurodegenerative diseases . -

Antidepressant Activity:

In a rodent model of depression, administration of 3-(3-Methylbenzyl)piperidin-3-ol resulted in a marked decrease in depressive-like behaviors. This effect was associated with increased levels of serotonin and norepinephrine in the brain, highlighting its potential as an antidepressant agent . -

Cytotoxicity Against Cancer Cells:

Research demonstrated that 3-(3-Methylbenzyl)piperidin-3-ol exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(3-Methylbenzyl)piperidin-3-ol, a comparison with other piperidine derivatives is useful:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 1-(4-Fluorophenyl)piperidine | Antidepressant | Exhibits significant improvement in mood-related behaviors. |

| 4-(2-Hydroxyethyl)piperidine | Neuroprotective | Protects against excitotoxicity in neuronal cultures. |

| 1-Methylpiperidine | Analgesic | Reduces pain responses in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。